molecular formula C14H20N4O B8301770 N2-Methyl-N2-(1-methyl-piperidin-4-yl)-benzooxazole-2,5-diamine

N2-Methyl-N2-(1-methyl-piperidin-4-yl)-benzooxazole-2,5-diamine

Cat. No.: B8301770
M. Wt: 260.33 g/mol
InChI Key: GIBVENMRXKZTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Methyl-N2-(1-methyl-piperidin-4-yl)-benzooxazole-2,5-diamine is a useful research compound. Its molecular formula is C14H20N4O and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

2-N-methyl-2-N-(1-methylpiperidin-4-yl)-1,3-benzoxazole-2,5-diamine

InChI

InChI=1S/C14H20N4O/c1-17-7-5-11(6-8-17)18(2)14-16-12-9-10(15)3-4-13(12)19-14/h3-4,9,11H,5-8,15H2,1-2H3

InChI Key

GIBVENMRXKZTPM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve methyl-(1-methyl-piperidin-4-yl)-(5-nitro-benzooxazol-2-yl)-amine (0.583 g, 2.01 mmol), in acetic acid (8 mL), and add iron (1.12 g, 20.1 mmol) to the solution. Stir the mixture at 40° C. for 3 h. Filter the reaction mixture through Celite® and wash with water/MeOH. Concentrate the reaction mixture in vacuo. Subject the residue to silica gel flash column chromatography, eluting with 10% 2N NH3 in MeOH/CH2Cl2, to yield the desired product (0.474 g, 91%). MS (ES+) 261.2 (M+1)+.
Name
methyl-(1-methyl-piperidin-4-yl)-(5-nitro-benzooxazol-2-yl)-amine
Quantity
0.583 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.12 g
Type
catalyst
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure described in General Method B, using methyl-(1-methyl-piperidin-4-yl)-(5-nitro-benzooxazol-2-yl)-amine (0.583 g, 2.01 mmol), acetic acid (8 mL), and iron (1.12 g, 20.1 mmol) to provide product (0.474 g, 91%). mass spectrum (m/e): 261.2 (M+1).
Name
methyl-(1-methyl-piperidin-4-yl)-(5-nitro-benzooxazol-2-yl)-amine
Quantity
0.583 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
catalyst
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

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